![molecular formula C19H20ClN3 B1669166 氯美唑 CAS No. 442-52-4](/img/structure/B1669166.png)
氯美唑
描述
Clemizole is an H1 agonist . It is a member of the class of benzimidazoles that is 1H-benzimidazole substituted by a pyrrolidin-1-ylmethyl and a 4-chlorobenzyl groups at positions 2 and 1 respectively . It has a role as a histamine antagonist .
Synthesis Analysis
Benzimidazoles substituted with an alkylamine at position 2 have a venerable history as H1 antihistaminic agents . The standard starting material for many benzimidazoles consists of phenylenediamine, or its derivatives . Clemizole synthesis involves the reaction of that compound with chloroacetic acid, which can be rationalized by invoking initial formation of the chloromethyl amide . Imide formation with the remaining free amino group closes the ring to afford 2-chloromethyl benzimidazole .
Molecular Structure Analysis
Clemizole is a nonselective, Ca(2+)-permeable cation channel that belongs to the large family of transient receptor potential channels . It is predominantly found in the central nervous system with a high expression density in the hippocampus, the amygdala, and the frontal cortex . Several studies confirm that TRPC5 channels are implicated in the regulation of neurite length and growth cone morphology .
Chemical Reactions Analysis
Clemizole binds to serotonin receptors and its antiepileptic activity can be mimicked by drugs acting on serotonin signaling pathways . It is also found to substantially inhibit HCV replication .
科学研究应用
抑制心脏钾电流
氯美唑盐酸盐已被证明可以阻断 HEK 293 细胞中表达的心脏 K+ 电流。这种作用表明其在影响心脏复极中具有潜在作用,表明其在心脏心律失常研究中的潜在用途 (凌杰等,2017).
丙型肝炎病毒感染
氯美唑盐酸盐抑制 NS4B 的 RNA 结合和 HCV 复制,表现出中等的抗病毒作用。当与 HCV 蛋白酶抑制剂联用时,其抗病毒疗效显着增强,显示出高度的协同作用和耐药突变体的频率降低。这突出了氯美唑作为抗 HCV 治疗策略一部分的潜力 (S. Einav 等,2010).
抗心律失常作用
氯美唑在狗模型中表现出选择性的抗心律失常作用,特别是在将环形运动扑动转为窦性心律时,而不会显着影响动脉压。这种特异性突出了其在治疗心房环形运动心律失常中的潜在药理价值 (R. Méndez 等,2004).
人类药物代谢和药物-药物相互作用预测
使用具有类人化肝脏的嵌合小鼠进行的研究表明,此类模型可以预测氯美唑的人类药物代谢和潜在的药物-药物相互作用,特别是在 HCV 治疗的背景下。这表明了一种提高临床前药物评估质量的方法 (T. Nishimura 等,2013).
通道抑制的结构基础
氯美唑对 TRPC5 通道抑制的结构分析揭示了不同的结合口袋和机制,提供了对氯美唑和类似化合物如何调节离子通道功能的见解。这些知识有助于设计和优化针对人类 TRPC5 的新抑制剂,对治疗焦虑症、抑郁症和肾脏疾病具有影响 (K. Song 等,2020).
作用机制
Target of Action
Clemizole primarily targets the Histamine H1 receptor and Transient Receptor Potential Canonical 5 (TRPC5) channels . The Histamine H1 receptor is involved in inflammatory responses, and blocking this receptor can alleviate symptoms of allergies . TRPC5 channels are non-selective cation channels that play a role in various physiological processes, including neuronal growth and the perception of taste .
Mode of Action
Clemizole acts as an antagonist at the Histamine H1 receptor, meaning it binds to the receptor and prevents it from activating, thus reducing allergic reactions . In addition, clemizole has been found to inhibit TRPC5 channels , which can help ameliorate certain neurological conditions . Furthermore, clemizole has been shown to inhibit the interaction between the Hepatitis C Virus (HCV) protein NS4B and HCV RNA .
Biochemical Pathways
Clemizole’s inhibition of TRPC5 channels has been linked to the reduction of alpha-synuclein, a protein involved in Parkinson’s disease . By reducing alpha-synuclein levels, clemizole can help alleviate the neurobehavioral deficits associated with this disease . Additionally, clemizole’s action on the Histamine H1 receptor can affect various biochemical pathways involved in allergic reactions .
Pharmacokinetics
It is known that the dosage used for antihistamine therapy in humans was typically around 2 mg/kg/day .
Result of Action
Clemizole’s action on the Histamine H1 receptor can help alleviate symptoms of allergies . Its inhibition of TRPC5 channels can reduce alpha-synuclein levels, leading to improvements in mitochondrial biogenesis and functions, and a reduction in oxidative stress levels . This can result in overall improvements in the symptoms of Parkinson’s disease .
安全和危害
When handling Clemizole, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
未来方向
Clemizole is currently being re-purposed for treatment of Dravet syndrome and Lennox-Gastaut syndrome . It is in Phase II clinical trials for Lennox-Gastaut syndrome and Phase I clinical trials for Epilepsy . The future of Clemizole seems promising in terms of reductions in seizure frequency and/or severity .
属性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-2-(pyrrolidin-1-ylmethyl)benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3/c20-16-9-7-15(8-10-16)13-23-18-6-2-1-5-17(18)21-19(23)14-22-11-3-4-12-22/h1-2,5-10H,3-4,11-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXAEXPPLWQRFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046939 | |
Record name | Clemizole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Clemizole | |
CAS RN |
442-52-4 | |
Record name | Clemizole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=442-52-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clemizole [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000442524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clemizole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15932 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Clemizole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46261 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Clemizole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Clemizole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.486 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLEMIZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T97CB3796L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。